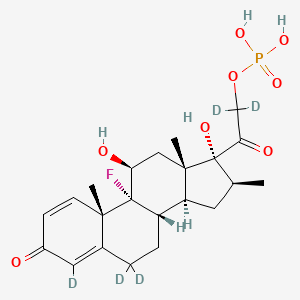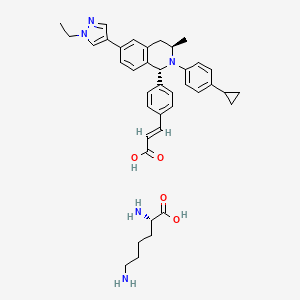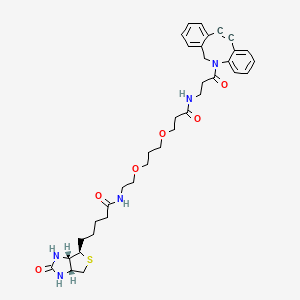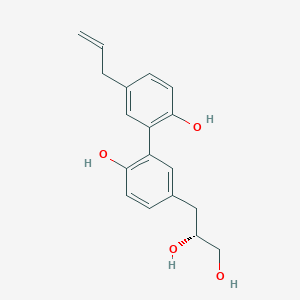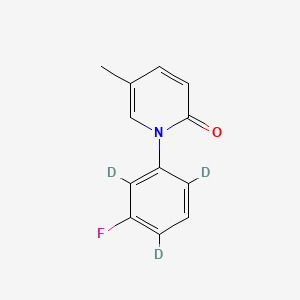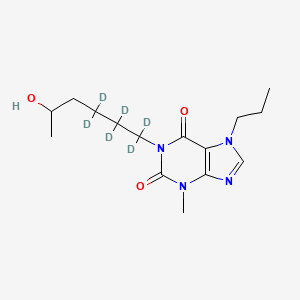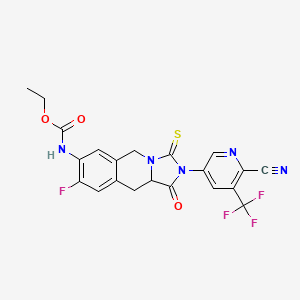
Androgen receptor antagonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor antagonists are a class of compounds that inhibit the action of androgens by blocking the androgen receptor. These compounds are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. Androgen receptor antagonist 5 is a novel compound that has shown promise in preclinical studies for its ability to inhibit androgen receptor signaling, which is crucial for the progression of prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 5 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route starts with the cyclization of a compound of formula V to obtain a compound of formula VI. This method is advantageous due to the easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers of the compound. The process is designed to be simple and controllable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Androgen receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Androgen receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Helps in understanding the role of androgen receptors in cellular processes.
Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Used in the development of new drugs targeting androgen receptors
作用机制
Androgen receptor antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural ligands like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is essential for the growth and survival of prostate cancer cells. The compound induces conformational changes in the receptor, leading to its inactivation and subsequent degradation .
相似化合物的比较
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: A newer antagonist with improved efficacy and safety profile.
Uniqueness: Androgen receptor antagonist 5 is unique due to its novel chemical structure and mechanism of action. It has shown effectiveness in preclinical studies against androgen receptor mutations that confer resistance to other antagonists. This makes it a promising candidate for further development and clinical trials .
属性
分子式 |
C21H15F4N5O3S |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
ethyl N-[2-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate |
InChI |
InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32) |
InChI 键 |
UNBRRZQUTMYFAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


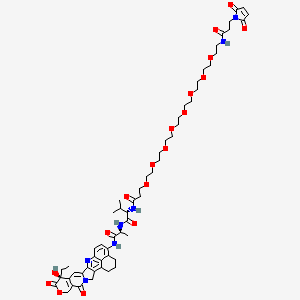

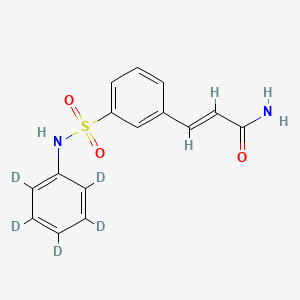
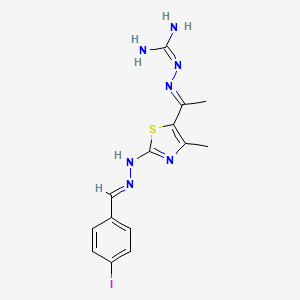
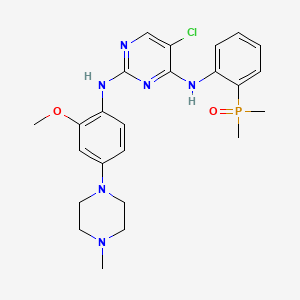
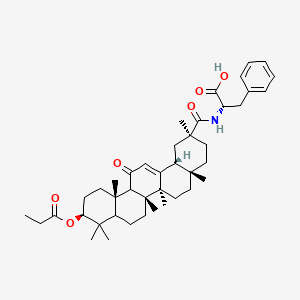
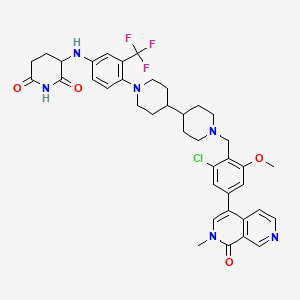
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
